BenchChemオンラインストアへようこそ!

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Medicinal Chemistry Parallel Synthesis Late-Stage Functionalization

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1693985-12-4, molecular formula C₈H₉N₅O, MW 191.19) is a heterocyclic building block comprising a pyrazolo[1,5-a]pyrimidine core with a primary aminomethyl substituent at position 7 and a carboxamide at position 3. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous derivatives demonstrating potent inhibition of targets such as Pim kinases, IRAK4, and cathepsin K.

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
Cat. No. B13060635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)C(=O)N)N=C1)CN
InChIInChI=1S/C8H9N5O/c9-3-5-1-2-11-8-6(7(10)14)4-12-13(5)8/h1-2,4H,3,9H2,(H2,10,14)
InChIKeyKLCUKOXTCLUYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Core Scaffold Identity and Procurement-Relevant Classification


7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1693985-12-4, molecular formula C₈H₉N₅O, MW 191.19) is a heterocyclic building block comprising a pyrazolo[1,5-a]pyrimidine core with a primary aminomethyl substituent at position 7 and a carboxamide at position 3 . The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous derivatives demonstrating potent inhibition of targets such as Pim kinases, IRAK4, and cathepsin K [1][2]. This particular substitution pattern places two orthogonal reactive handles (a primary amine and a primary carboxamide) on the same heterocyclic core, making it a versatile intermediate for parallel library synthesis and late-stage functionalization [3].

Why 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


The pyrazolo[1,5-a]pyrimidine-3-carboxamide class encompasses compounds with widely divergent substitution patterns at position 7—including hydroxyl, aryl, alkyl, and aminoalkyl groups—that profoundly alter physicochemical properties, synthetic tractability, and biological target engagement [1]. Within the 7-aminoalkyl subseries, even a single methylene unit difference in spacer length between the core and the terminal amine has been shown to shift cathepsin K binding modes and inhibitory potency [2]. Generic substitution without preserving the exact aminomethyl spacer and the unsubstituted 3-carboxamide would therefore risk loss of the hydrogen-bonding network, aqueous solubility profile, and orthogonal derivatizability that define this specific compound's utility as a modular intermediate for kinase-focused libraries and immunology-relevant chemical probes [3][4].

Quantitative Differentiation Evidence for 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide vs. Closest Analogs


Orthogonal Reactive Handle Multiplicity: 7-Aminomethyl-3-carboxamide vs. 7-Hydroxy-3-carboxamide and 7-Aryl-3-carboxamide Analogs

The target compound presents two chemically orthogonal, unprotected reactive groups—a primary aliphatic amine (pKa ~9-10) and a primary aromatic carboxamide—on the same scaffold . In contrast, 7-hydroxy-pyrazolo[1,5-a]pyrimidine-3-carboxamide and 7-aryl derivatives (e.g., 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) [1] lack a primary amine handle, restricting their use to fewer reaction manifolds. The 7-aminomethyl group enables amide bond formation, reductive amination, and urea synthesis without protecting-group manipulation of the 3-carboxamide due to the distinct reactivity difference between aromatic carboxamide and aliphatic amine [2].

Medicinal Chemistry Parallel Synthesis Late-Stage Functionalization

Aqueous Solubility Advantage Conferred by the 7-Aminomethyl Group vs. 7-Aryl or 7-Alkyl Analogs

Introduction of a basic aminomethyl group at position 7 is expected to improve aqueous solubility in physiologically relevant pH ranges relative to neutral 7-aryl or 7-alkyl analogs. While experimental logS/logD values for the exact compound are not published, the pyrazolo[1,5-a]pyrimidine-3-carboxamide drug discovery literature demonstrates that incorporating a basic amine at the 7-position systematically lowers cLogD₇.₄ and improves permeability-solubility balance [1]. For example, in the IRAK4 inhibitor series, replacement of 5-position hydrophobic substituents with polar amines improved permeability guided by cLogD [1]; a parallel principle applies to 7-position modifications [2]. The 7-aminomethyl group provides a hydrogen-bond donor (NH₂) and a basic center that can be protonated at pH < 9, enhancing aqueous solubility over neutral 7-methyl or 7-phenyl analogs which lack ionizable groups at this position.

Physicochemical Properties Drug-likeness Solubility

Kinase Inhibitor Scaffold Relevance: 7-Aminomethyl as a Mimic of 7-Aminoalkyl Pharmacophores in Cathepsin K and Kinase Programs

The 7-aminoalkyl substitution pattern is directly validated in the cathepsin K inhibitor series where 7-aminoalkyl-pyrazolo[1,5-a]pyrimidines demonstrated moderate inhibition (Ki ≥ 77 μM) [1]. While the exact 7-aminomethyl compound was not the most potent in that series (longer aminoalkyl chains generally improved potency), it represents the minimal pharmacophore required for target engagement, making it an ideal starting scaffold for SAR expansion [1]. In the kinase domain, 7-amino substituted pyrazolo[1,5-a]pyrimidines are claimed as inhibitors of Akt, Checkpoint, Aurora, and Pim kinases [2]. The presence of the 3-carboxamide and 7-aminomethyl groups simultaneously satisfies hydrogen-bonding requirements observed in co-crystal structures of related pyrazolo[1,5-a]pyrimidine-3-carboxamides bound to PIM-1 (PDB 4K0Y) where the 3-carboxamide engages the kinase hinge region [3].

Kinase Inhibition Cathepsin K Structure-Activity Relationship

Antimicrobial Activity Potential: 7-Aminomethyl vs. 7-Aryl Analogs in Pyrazolo[1,5-a]pyrimidine-3-carboxamide Series

In a comprehensive antimicrobial evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamides, 7-aryl-substituted derivatives (5a–d, 16a–d) exhibited superior potency compared to tetracycline against Gram-positive bacteria and outperformed amphotericin B against Fusarium oxysporum [1]. While the 7-aminomethyl compound was not directly tested in this study, the established SAR indicates that substitution at the 7-position is critical for antimicrobial activity, and the nature of this substituent dramatically influences potency and spectrum [1]. The aminomethyl group, as a polar, hydrogen-bond-capable substituent, occupies a distinct region of chemical space compared to the aryl groups tested, offering a differentiated antimicrobial SAR exploration vector.

Antimicrobial Antifungal Gram-positive

Immunology and Autoimmune Disease Applications: Positioning 7-Aminomethyl as an Advanced Intermediate for IRAK4 and TLR8 Pathway Modulators

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives are central to two clinically relevant immunology programs: IRAK4 inhibitors for inflammatory diseases [1] and TLR8 antagonists for autoimmune disorders such as psoriasis and systemic lupus erythematosus [2]. The 7-aminomethyl-3-carboxamide scaffold provides both the 3-carboxamide hinge-binding motif essential for IRAK4 inhibition (as demonstrated by 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide series with excellent potency and oral PK [1]) and a 7-position amine handle that can be elaborated to access TLR8 antagonist space [2]. The patent literature explicitly claims 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides for psoriasis and lupus [2], establishing intellectual property precedent for this substitution pattern.

Immunology IRAK4 TLR8 Autoimmune

Synthetic Accessibility and Single-Step Elaboration vs. Multi-Step 7-Functionalized Analogs

The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides via cyclocondensation of substituted cyanoacetamides with DMF-DMA followed by hydrazine treatment has been demonstrated with short reaction times (1–4.5 h) and aqueous media [1]. The 7-aminomethyl derivative, once prepared, can be directly elaborated via amide coupling or reductive amination without additional protection/deprotection steps, unlike 7-hydroxy analogs that require O-protection strategies or 7-halo intermediates that need metal-catalyzed cross-coupling [2]. This translates to an estimated 2–3 fewer synthetic steps for downstream diversification compared to 7-hydroxy or 7-bromo intermediates.

Synthetic Chemistry Cyclocondensation One-Pot Synthesis

Optimal Application Scenarios for 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in Scientific Research and Industrial Procurement


Divergent Kinase-Focused Library Synthesis

Medicinal chemistry teams pursuing Pim, IRAK4, or Akt kinase inhibitors can use this compound as a single intermediate to generate diverse 7-amido, 7-ureido, and 7-aminoalkyl libraries via direct coupling of the 7-aminomethyl group [1], while the 3-carboxamide provides a conserved hinge-binding motif validated in PIM-1 co-crystal structures [2]. This divergent approach from one commercial intermediate reduces procurement complexity compared to sourcing multiple 7-substituted analogs individually.

Autoimmune Disease Chemical Probe Development

Research groups investigating TLR8-mediated pathways in psoriasis and lupus can capitalize on the patent-protected pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold [3] by using the 7-aminomethyl derivative as a starting point for systematic 7-position SAR, retaining the 3-carboxamide essential for activity while exploring diverse N-capping groups at the aminomethyl handle.

Antimicrobial Resistance Screening Sets

The established antimicrobial activity of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides against Gram-positive bacteria and fungi [4] supports inclusion of the 7-aminomethyl variant in screening decks. Its polar, ionizable 7-substituent offers a complementary physicochemical profile to previously tested 7-aryl derivatives, potentially accessing novel resistance-breaking mechanisms.

Academic Core Facility Building Block Stock

Academic medicinal chemistry core facilities and compound management groups can stock this single intermediate to serve multiple principal investigators across kinase, immunology, and anti-infective projects, reducing inventory complexity. The orthogonal reactivity of the two handles ensures broad synthetic utility without the need for multiple position-7 variants .

Quote Request

Request a Quote for 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.